molecular formula C14H12INO3 B5299683 4-acetyl-N-(4-iodophenyl)-5-methyl-2-furamide

4-acetyl-N-(4-iodophenyl)-5-methyl-2-furamide

Cat. No. B5299683
M. Wt: 369.15 g/mol
InChI Key: WMGHRRGBCIOELX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-acetyl-N-(4-iodophenyl)-5-methyl-2-furamide, also known as AIF, is a chemical compound that belongs to the furan family. It is synthesized by the reaction of 4-iodoaniline and 2-acetylfuran in the presence of a catalyst. AIF has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for scientific research applications.

Mechanism of Action

The exact mechanism of action of 4-acetyl-N-(4-iodophenyl)-5-methyl-2-furamide is not fully understood, but it is thought to act by inhibiting various signaling pathways involved in cell growth and survival. 4-acetyl-N-(4-iodophenyl)-5-methyl-2-furamide has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammation and cell survival. It has also been found to inhibit the activity of AKT, a protein kinase that is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
4-acetyl-N-(4-iodophenyl)-5-methyl-2-furamide has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. 4-acetyl-N-(4-iodophenyl)-5-methyl-2-furamide has also been found to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

4-acetyl-N-(4-iodophenyl)-5-methyl-2-furamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to exhibit a range of biological activities, making it a useful tool for studying various signaling pathways and biological processes. However, 4-acetyl-N-(4-iodophenyl)-5-methyl-2-furamide also has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, further research is needed to fully understand the mechanism of action of 4-acetyl-N-(4-iodophenyl)-5-methyl-2-furamide and its potential side effects.

Future Directions

There are several future directions for research on 4-acetyl-N-(4-iodophenyl)-5-methyl-2-furamide. One area of interest is the development of 4-acetyl-N-(4-iodophenyl)-5-methyl-2-furamide-based therapies for cancer and neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of 4-acetyl-N-(4-iodophenyl)-5-methyl-2-furamide and to optimize its therapeutic potential. Another area of interest is the development of new synthetic methods for 4-acetyl-N-(4-iodophenyl)-5-methyl-2-furamide that improve the yield and purity of the compound. Finally, more research is needed to fully understand the biochemical and physiological effects of 4-acetyl-N-(4-iodophenyl)-5-methyl-2-furamide and its potential side effects.

Synthesis Methods

The synthesis of 4-acetyl-N-(4-iodophenyl)-5-methyl-2-furamide involves the reaction of 4-iodoaniline and 2-acetylfuran in the presence of a catalyst. The reaction is typically carried out under reflux conditions using a solvent such as ethanol or acetonitrile. The yield of 4-acetyl-N-(4-iodophenyl)-5-methyl-2-furamide can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and catalyst concentration.

Scientific Research Applications

4-acetyl-N-(4-iodophenyl)-5-methyl-2-furamide has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. 4-acetyl-N-(4-iodophenyl)-5-methyl-2-furamide has also been found to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

4-acetyl-N-(4-iodophenyl)-5-methylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12INO3/c1-8(17)12-7-13(19-9(12)2)14(18)16-11-5-3-10(15)4-6-11/h3-7H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMGHRRGBCIOELX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(=O)NC2=CC=C(C=C2)I)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furane-2-carboxamide, 4-acetyl-N-(4-iodophenyl)-5-methyl-

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